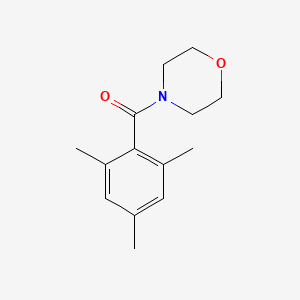![molecular formula C16H19ClFNO2 B5347763 {4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B5347763.png)
{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride, also known as FMeMDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMeMDA is a derivative of 3,4-methylenedioxy-N-methylamphetamine (MDMA), a recreational drug commonly known as ecstasy. However, FMeMDA has been developed for scientific research purposes only and is not intended for human consumption.
Mécanisme D'action
{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotions, and cognitive function. This compound also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. This results in an increase in mood, energy, and cognitive function. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride has several advantages for lab experiments. It is a potent and selective compound that can be used to study the role of neurotransmitters in the brain. This compound is also stable and can be easily synthesized in large quantities. However, this compound has limitations as well. It is a controlled substance and requires special permits and licenses to handle and use. This compound is also not suitable for human consumption and should only be used for scientific research purposes.
Orientations Futures
There are several future directions for research on {4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Another area of interest is its potential use in the treatment of depression, anxiety, and PTSD. More research is needed to understand the mechanisms of action of this compound and its effects on these conditions. Additionally, this compound could be used as a tool to study the role of neurotransmitters in the brain and their effects on behavior and cognition.
Méthodes De Synthèse
{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride can be synthesized through a multistep process starting from commercially available precursors. The synthesis involves the reaction of 2-fluorobenzyl bromide with 3-methoxybenzaldehyde to form an intermediate compound, which is then reacted with methylamine hydrochloride to produce this compound hydrochloride.
Applications De Recherche Scientifique
{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride has been studied extensively in preclinical research for its potential therapeutic applications. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been studied for its potential to treat depression, anxiety, and post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
1-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2.ClH/c1-18-10-12-7-8-15(16(9-12)19-2)20-11-13-5-3-4-6-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBUYFMFVVMEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(dimethylamino)methyl]-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5347687.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5347688.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide](/img/structure/B5347705.png)
![3-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile](/img/structure/B5347721.png)
![6-tert-butyl-2-phenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5347725.png)
![(4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5347726.png)

![4-{[(2-methylbenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5347733.png)
![6-methyl-2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5347745.png)
![dimethyl 2-[1-(2-butenoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5347750.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5347755.png)
![5-(4-benzyl-1-piperazinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5347761.png)
![4-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5347762.png)
![2-hydroxy-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}benzoic acid](/img/structure/B5347776.png)